molecular formula C18H14N4O3 B610409 Radequinil CAS No. 219846-31-8

Radequinil

Cat. No. B610409
M. Wt: 334.335
InChI Key: JQOFKKWHXGQABB-UHFFFAOYSA-N
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Description

Radequinil (INN; AC-3933) is a cognitive enhancer which acts as a partial inverse agonist of the benzodiazepine site of the GABA A receptor . It was under development by Dainippon Sumitomo Pharma for the treatment of Alzheimer’s disease and made it to phase II clinical trials but development seems to have been halted and it was never marketed .


Molecular Structure Analysis

Radequinil has a complex molecular structure with a molecular formula of C18H14N4O3 . It contains a 1,6-naphthyridin-2-one core substituted with a 3-methoxyphenyl group and a 5-methyl-1,2,4-oxadiazol-3-yl group .


Physical And Chemical Properties Analysis

Radequinil has a molar mass of 334.335 g/mol . The exact physical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.

Scientific Research Applications

  • Hydroxychloroquine and Chloroquine Metabolites in COVID-19 Treatment : A study by Vaidya and Vyas (2020) in Frontiers in Pharmacology investigated the potential use of chloroquine compounds, including Hydroxychloroquine (HCQ), in the treatment of COVID-19. This research highlights the antimalarial activity of these compounds and their preliminary use in coronavirus treatment, emphasizing the need for further research due to mixed results and potential toxicity issues (Vaidya & Vyas, 2020).

  • CODE-RADE System for Science Software Delivery : Murray and Becker (2018) in the Journal of Physics: Conference Series described a platform named CODE-RADE for continuous integration and delivery of research applications in a distributed environment. This system can be significant for managing scientific software dependencies and configurations, thus aiding scientific research (Murray & Becker, 2018).

  • Bibliometric Analysis on Pharmacologic Treatments for COVID-19 : Ruiz-Fresneda et al. (2022) conducted a bibliometric analysis of scientific publications on drugs used to treat COVID-19, including hydroxychloroquine and chloroquine. This research in Frontiers in Public Health provides insights into the global scientific activity and collaborations in searching for effective COVID-19 treatments (Ruiz-Fresneda et al., 2022).

  • Alarmin S100A8/A9 in COVID-19 Pathogenesis : Guo et al. (2020) in Cell Host & Microbe identified the induction of alarmin S100A8/A9 in the pathogenesis of COVID-19. This study suggests new opportunities for therapeutic intervention in coronavirus infections (Guo et al., 2020).

Future Directions

Radequinil was under development for the treatment of Alzheimer’s disease but the development seems to have been halted . The future directions of Radequinil are not clear from the available resources.

properties

IUPAC Name

5-(3-methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-10-20-17(22-25-10)14-9-13-15(21-18(14)23)6-7-19-16(13)11-4-3-5-12(8-11)24-2/h3-9H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOFKKWHXGQABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC3=C(C=CN=C3C4=CC(=CC=C4)OC)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944577
Record name 5-(3-Methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-1,6-naphthyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Radequinil

CAS RN

219846-31-8
Record name 5-(3-Methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1,6-naphthyridin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219846-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Radequinil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219846318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(3-Methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-1,6-naphthyridin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RADEQUINIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G222T03EY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of acetic acid (0.90 g) in DMF (100 ml) was added N,N′-carbonyldiimidazole (2.43 g) and the mixture was stirred at 70° C. for 3 hours. To the solution was added 1,2-dihydro-5-(3-methoxyphenyl)-2-oxo-1,6-naphthyridin-3-amidoxime (3.10 g) prepared in the same manner as described in Example 1(1), and the mixture was stirred at 70° C. for 2 hours and further at 130° C. for 1 hour. The reaction mixture was concentrated to dryness under reduced pressure, and water was added to the residue, and the precipitated crystals were separated by filtration and washed with water, isopropanol and diisopropyl ether in this order and then dried. The resulting crystals were subjected to silica gel column chromatography and eluted with chloroform-methanol (50:1). The resulting crystals were recrystallized from chloroform-ethanol to give the title compound (2.22 g) as colorless crystals. M.p. 286-288° C. Hydrochloride of the title compound, M.p. 281-282° C. (recrystallized from ethanol).
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
N,N′-carbonyldiimidazole
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
1,2-dihydro-5-(3-methoxyphenyl)-2-oxo-1,6-naphthyridin-3-amidoxime
Quantity
3.1 g
Type
reactant
Reaction Step Two

Citations

For This Compound
10
Citations
SS Khan, GL Khatik, AK Datusalia - Current Neuropharmacology, 2023 - ncbi.nlm.nih.gov
… AC-3933/radequinil, a partial inverse agonist for the benzodiazepine receptor developed by Dainippon Pharmaceutical Co. Ltd., was found to reverse the GABAergic inhibitory effect on …
Number of citations: 1 www.ncbi.nlm.nih.gov
A Wickenden, B Priest, G Erdemli - Future medicinal chemistry, 2012 - Future Science
Ion channels are targets of many therapeutically useful agents, and worldwide sales of ion channel-targeted drugs are estimated to be approximately US$12 billion. Nevertheless, …
Number of citations: 51 www.future-science.com
World Health Organization - 2013 - apps.who.int
The document" The Use of Common Stems in the Selection of INNs" is intended primarily for persons and companies applying to the WHO INN Programme for the selection of an INN …
Number of citations: 32 apps.who.int
W Froestl, A Muhs, A Pfeifer - Journal of Alzheimer's disease, 2012 - content.iospress.com
Cognitive enhancers (nootropics) are drugs to treat cognition deficits in patients suffering from Alzheimer's disease, schizophrenia, stroke, attention deficit hyperactivity disorder, or aging…
Number of citations: 113 content.iospress.com
A Prasansuklab - 2017 - digital.car.chula.ac.th
As the world population ages, neurodegenerative diseases, particularly Alzheimer's disease, are becoming a major public health concern with increasing incidence and prevalence …
Number of citations: 0 digital.car.chula.ac.th
AD Target - content.iospress.com
… 2009 Radequinil … [129] AdisInsight, Radequinil, https://adisinsight.springer.com/drugs/800010724, Accessed …
Number of citations: 0 content.iospress.com
LA Sorbera, J Bozzo, N Serradell - Drugs Future, 2007 - access.portico.org
Despite many years of intensive research efforts, there is still no effective therapy for the prevention and treatment of Alzheimer's disease (AD). However, the search for effective …
Number of citations: 13 access.portico.org
LA Sorbera, J Bozzo, N Serradell - Drugs of the Future, 2007 - access.portico.org
Despite many years of intensive research efforts, there is still no effective therapy for the prevention and treatment of Alzheimer's disease (AD). However, the search for effective …
Number of citations: 2 access.portico.org
M Dold, C Li, M Tardy, V Khorsand… - Cochrane Database …, 2012 - cochranelibrary.com
Background Because of the high number of people with schizophrenia not responding adequately to monotherapy with antipsychotic agents, the evidence regarding the efficacy and …
Number of citations: 265 www.cochranelibrary.com
P Riederer - bundesgesundheitsministerium.de
-Erwartet wird, dass eine Frühdiagnose mit biochemischen, genetischen und/oder bildgebenden Verfahren/Markern und darauf aufbauend auch eine Therapie entwickelt werden kann, …

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